3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester
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Overview
Description
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C16H21N3O6S and a molecular weight of 383.42 g/mol . This compound is known for its unique bicyclic structure, which includes a diazabicycloheptane core and a nitrophenylsulfonyl group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diazabicycloheptane derivatives with nitrophenylsulfonyl chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted sulfonyl compounds .
Scientific Research Applications
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The diazabicycloheptane core provides stability and reactivity, allowing the compound to participate in diverse chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
- 3-Azabicyclo[3.1.1]heptane-3-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester
- 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Uniqueness
Compared to similar compounds, 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H21N3O6S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-nitrophenyl)sulfonyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2,3)25-15(20)18-11-8-12(18)10-17(9-11)26(23,24)14-7-5-4-6-13(14)19(21)22/h4-7,11-12H,8-10H2,1-3H3 |
InChI Key |
RKUPRUQSCMFISM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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